
TRK Inhibitor 7d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Type II TRK Inhibitor 1 is a compound designed to inhibit the activity of tropomyosin receptor kinases (TRKs). These kinases, including TRKA, TRKB, and TRKC, are involved in various cellular processes such as growth, differentiation, and survival. Aberrant activation of TRKs is associated with several cancers, making them a significant target for anticancer drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Type II TRK Inhibitor 1 involves multiple steps, starting with the preparation of key intermediates. For instance, one synthetic route includes the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group using PMB-Cl to produce the key intermediate . Further steps involve the reaction of meta-aminobenzoic acid with morpholine to produce another intermediate, which is then coupled with the protected pyrazolo[3,4-b]pyridine derivative .
Industrial Production Methods: Industrial production of Type II TRK Inhibitor 1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Type II TRK Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Type II TRK Inhibitor 1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of TRKs and their role in cellular signaling pathways.
Biology: The compound is employed in research to understand the biological functions of TRKs and their involvement in diseases.
Mecanismo De Acción
Type II TRK Inhibitor 1 exerts its effects by binding to the ATP-binding pocket of TRKs in their inactive conformation. This binding prevents the phosphorylation and activation of TRKs, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . The compound specifically targets the xDFG motif in TRKs, which is crucial for their activation .
Comparación Con Compuestos Similares
Larotrectinib: A first-generation TRK inhibitor with high specificity for TRKs.
Entrectinib: Another first-generation TRK inhibitor with broader kinase inhibition.
Selitrectinib: A second-generation TRK inhibitor designed to overcome resistance mutations.
Repotrectinib: A next-generation TRK inhibitor with enhanced activity against resistant TRK mutations
Uniqueness: Type II TRK Inhibitor 1 is unique due to its ability to bind to the xDFG motif and its extended occupancy of TRK proteins, leading to prolonged inhibition. This makes it particularly effective against TRK mutations that confer resistance to other inhibitors .
Propiedades
Fórmula molecular |
C35H33F3N8O3 |
|---|---|
Peso molecular |
670.7 g/mol |
Nombre IUPAC |
5,18-dimethyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-14-oxo-9-oxa-15,18,23,25,26-pentazatetracyclo[17.5.2.14,8.022,25]heptacosa-1(24),4,6,8(27),19(26),20,22-heptaen-2-yne-6-carboxamide |
InChI |
InChI=1S/C35H33F3N8O3/c1-22-20-45(21-41-22)28-16-25(35(36,37)38)15-26(17-28)42-34(48)30-18-29-14-24(23(30)2)7-8-27-19-40-31-9-10-32(43-46(27)31)44(3)12-11-39-33(47)6-4-5-13-49-29/h9-10,14-21H,4-6,11-13H2,1-3H3,(H,39,47)(H,42,48) |
Clave InChI |
BGQOUQWQPRPBKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC4=CC(=C3C)C#CC5=CN=C6N5N=C(C=C6)N(CCNC(=O)CCCCO4)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



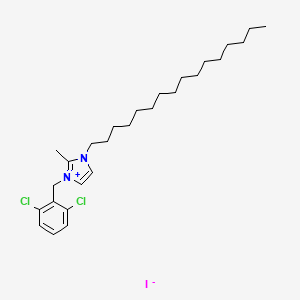


![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)
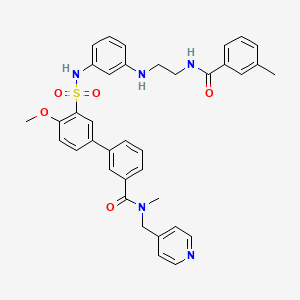
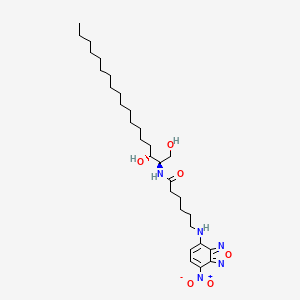


![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
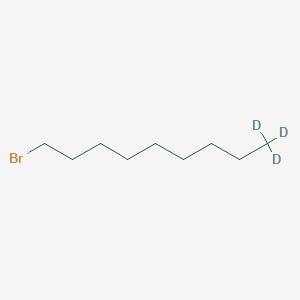
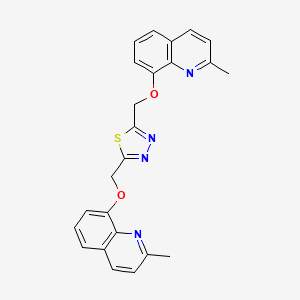
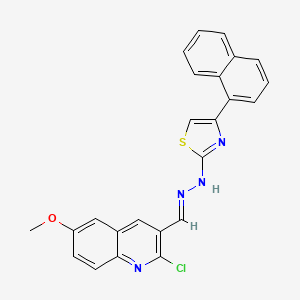
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)
